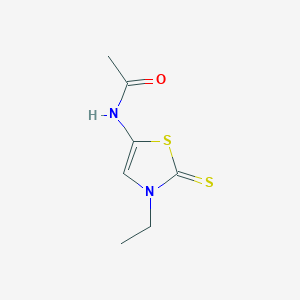
N-(3-ethyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: N-(3-ethyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-(3-ethyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation .
類似化合物との比較
- 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
- 2- [5- (4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid esters and amides
Comparison: N-(3-ethyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
特性
分子式 |
C7H10N2OS2 |
|---|---|
分子量 |
202.3 g/mol |
IUPAC名 |
N-(3-ethyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C7H10N2OS2/c1-3-9-4-6(8-5(2)10)12-7(9)11/h4H,3H2,1-2H3,(H,8,10) |
InChIキー |
CWWWEKDFPDAILY-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(SC1=S)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13822752.png)
![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)
![2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol](/img/structure/B13822768.png)
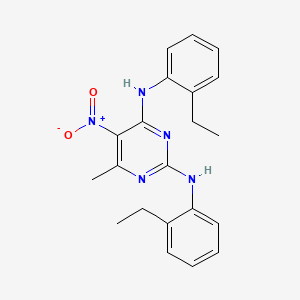
![2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13822774.png)
![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)

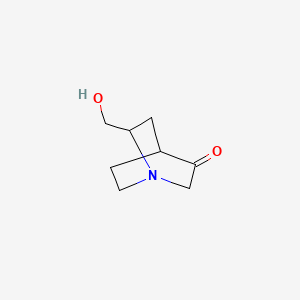
![1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea](/img/structure/B13822787.png)
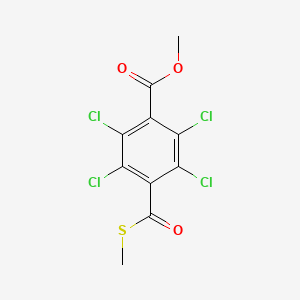
![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B13822793.png)
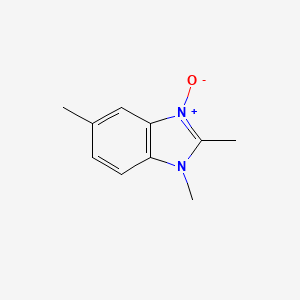
![(4S,4'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B13822814.png)
![6-Oxaspiro[4.5]dec-7-EN-9-one](/img/structure/B13822818.png)
